molecular formula C17H14ClFN2O2 B12050645 2-Hydroxyethylflurazepam-D4

2-Hydroxyethylflurazepam-D4

Cat. No.: B12050645
M. Wt: 336.8 g/mol
InChI Key: FOCBRQQHNOKOJQ-RHQRLBAQSA-N
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Description

Contextualization of 2-Hydroxyethylflurazepam within Flurazepam Biotransformation Pathways

Flurazepam, a benzodiazepine (B76468) derivative, undergoes extensive and rapid metabolism in the body. fda.govwikipedia.orgresearchgate.net The primary pathways of its biotransformation are hepatic microsomal oxidation, including N-dealkylation and aliphatic hydroxylation, followed by glucuronide conjugation. pharmgkb.org

Endogenous Metabolic Products of Flurazepam

The metabolism of Flurazepam results in several pharmacologically active metabolites. hres.cabritmedhealthcare.co.uk The main metabolites identified are N1-hydroxyethyl-flurazepam and N-1-desalkylflurazepam. fda.govdrugs.com Following a dose of Flurazepam, N1-hydroxyethyl-flurazepam is detectable in the early hours but is not found after 24 hours. fda.gov The major metabolite found in the blood is N1-desalkyl-flurazepam, which accumulates with repeated dosing. fda.gov The primary metabolite excreted in urine is the conjugated form of N1-hydroxyethyl-flurazepam, accounting for a significant portion of the administered dose. fda.gov

The Significance of 2-Hydroxyethylflurazepam as a Major Metabolite

2-Hydroxyethylflurazepam is a principal and active metabolite of Flurazepam. britmedhealthcare.co.ukdrugs.comdrugbank.com It is considered a key analyte for confirming the ingestion of Flurazepam. nih.gov The major urinary metabolite is the conjugated form of N1-hydroxyethylflurazepam. fda.govhres.ca The detection of 2-Hydroxyethylflurazepam and its glucuronide in urine is a reliable indicator of recent Flurazepam use. nih.gov

Metabolites of Flurazepam

Metabolite Significance Detectability
N1-hydroxyethyl-flurazepam Major active metabolite. britmedhealthcare.co.ukdrugs.comdrugbank.com Measurable in early hours post-dose. fda.gov
N1-desalkyl-flurazepam Major active metabolite in blood, accumulates over time. fda.gov Reaches steady-state after 7-10 days. fda.gov

Principles and Utility of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled internal standards (SIL-IS) are indispensable tools in quantitative bioanalysis, especially in methods employing mass spectrometry. clearsynth.comacanthusresearch.comcrimsonpublishers.com These standards are molecules where one or more atoms have been replaced with a stable, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcrimsonpublishers.com

Theoretical Foundations of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for determining the quantity of a substance in a sample. osti.govwikipedia.orgbritannica.com The method involves adding a known amount of an isotopically enriched standard (the "spike") to the sample. osti.govwikipedia.org This spike is chemically identical to the analyte of interest but has a different isotopic composition. up.ac.za After the spike thoroughly mixes with the sample, the altered isotopic ratio of the element is measured using a mass spectrometer. osti.govup.ac.za By comparing this new ratio to the natural isotopic ratio, the original concentration of the analyte can be calculated with high precision. osti.gov

Advantages of Deuterated Analogs for Analytical Precision and Accuracy

Deuterated analogs, like 2-Hydroxyethylflurazepam-D4, are frequently used as internal standards in bioanalytical methods. clearsynth.commdpi.com Their use offers several advantages that significantly improve the precision and accuracy of quantitative analysis: clearsynth.comresolvemass.ca

Compensation for Matrix Effects : Biological samples are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry. clearsynth.comwuxiapptec.com Since deuterated standards have nearly identical chemical and physical properties to the analyte, they are affected by the matrix in the same way, allowing for accurate correction. wuxiapptec.combioanalysis-zone.com

Correction for Sample Loss : During sample preparation steps like extraction and dilution, some of the analyte may be lost. wuxiapptec.com The deuterated internal standard is added at the beginning of the process and experiences similar losses, enabling accurate quantification of the original analyte concentration. wuxiapptec.com

Improved Reproducibility : By accounting for variations in sample preparation and instrument response, deuterated standards lead to more consistent and reproducible results. resolvemass.cawuxiapptec.com

Enhanced Selectivity : The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, improving the selectivity of the assay. sigmaaldrich.com

Role of this compound as a Certified Reference Material in Analytical Quality Assurance

This compound is available as a Certified Reference Material (CRM). caymanchem.comcaymanchem.com This designation signifies that it has been manufactured and tested under stringent standards, such as ISO/IEC 17025 and ISO 17034, ensuring its quality and reliability for use in analytical laboratories. caymanchem.comcaymanchem.com As a CRM, it serves as a quantitative analytical reference standard for calibrating instruments and validating analytical methods. caymanchem.comcaymanchem.com The certificate of analysis for a CRM provides certified property values and their uncertainties, along with a statement of metrological traceability. caymanchem.comcaymanchem.comansto.gov.au This makes this compound an essential component of quality assurance programs in forensic toxicology, clinical chemistry, and drug testing laboratories. caymanchem.comcerilliant.comcerilliant.com

Chemical and Physical Properties of this compound

Property Value
Formal Name 7-chloro-5-(2-fluorophenyl-d4)-1,3-dihydro-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one caymanchem.combiomol.com
CAS Number 1397209-35-6 caymanchem.combiomol.com
Molecular Formula C₁₇H₁₀ClD₄FN₂O₂ caymanchem.combiomol.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14ClFN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

7-chloro-1-(2-hydroxyethyl)-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D

InChI Key

FOCBRQQHNOKOJQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CCO)F)[2H])[2H]

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO

Origin of Product

United States

Advanced Methodologies for the Quantitative Determination of 2 Hydroxyethylflurazepam Utilizing 2 Hydroxyethylflurazepam D4

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for the sensitive and specific quantification of benzodiazepines and their metabolites from complex biological matrices like urine, plasma, and serum. nih.govglpbio.comcerilliant.com The incorporation of 2-Hydroxyethylflurazepam-D4 as an internal standard in LC-MS methods significantly enhances the accuracy and reliability of the quantification of 2-hydroxyethylflurazepam. caymanchem.comglpbio.comoup.com

Development and Optimization of Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Assays.thermofisher.comnih.gov

The transition from conventional high-performance liquid chromatography (HPLC) to ultra-high performance liquid chromatography (UHPLC) has enabled faster and more efficient separations, which is particularly advantageous in high-throughput laboratory settings. thermofisher.comnih.gov UHPLC systems, when coupled with tandem mass spectrometry (MS/MS), provide a powerful platform for the selective and sensitive quantification of 2-hydroxyethylflurazepam. The development of robust UHPLC-MS/MS assays involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Effective chromatographic separation is paramount to distinguish 2-hydroxyethylflurazepam from other benzodiazepine (B76468) metabolites and potential matrix interferences. Reversed-phase chromatography is the most common approach, utilizing columns such as C18 or phenyl-hexyl. nih.govthermofisher.com

A typical chromatographic setup might employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2 mM ammonium (B1175870) formate) and an organic component (e.g., a mixture of methanol (B129727) and acetonitrile (B52724) with similar additives). thermofisher.comthermofisher.com The gradient program is carefully designed to achieve baseline separation of the analyte of interest from its deuterated internal standard and other co-eluting compounds. For instance, a method could start with a low percentage of the organic phase, which is gradually increased to elute the compounds based on their hydrophobicity. oup.com The total run time for such methods can be as short as a few minutes, demonstrating the efficiency of modern UHPLC systems. thermofisher.comthermofisher.com The use of solid-core particle columns, such as those with charged surfaces, can further enhance separation efficiency and resolve potential interferences between native compounds and their labeled internal standards. waters.comchromatographytoday.com

Table 1: Example Chromatographic Conditions for Benzodiazepine Analysis

ParameterCondition
ColumnAccucore™ phenyl-hexyl 100 × 2.1 mm, 2.6 µm
Mobile Phase A2 mM ammonium formate (B1220265) with 0.1% formic acid in water
Mobile Phase B2 mM ammonium formate with 0.1% formic acid in methanol/acetonitrile (50/50 v/v)
Flow Rate0.5 mL/min
Column Temperature40 °C
Gradient10% B held for 1 minute, then ramped as needed

This table presents a representative set of conditions and may vary based on the specific application and instrumentation. thermofisher.com

For quantitative analysis using tandem mass spectrometry, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for specific product ions generated through collision-induced dissociation (CID). nih.gov The optimization of these parameters is critical for achieving maximum sensitivity and specificity.

The selection of MRM transitions begins with the infusion of a standard solution of this compound into the mass spectrometer to determine its precursor ion, which is the protonated molecule [M+H]⁺ in positive ionization mode. For this compound, with a molecular weight of approximately 336.8 g/mol , the precursor ion would be around m/z 337.1. caymanchem.comthermofisher.comthermofisher.com This precursor ion is then subjected to fragmentation, and the resulting product ions are identified.

Typically, at least two characteristic and intense product ions are chosen for each analyte to serve as the quantifier and qualifier transitions, ensuring high confidence in identification and quantification. oup.commdpi.com The collision energy (CE) and other compound-dependent parameters are optimized for each transition to maximize the signal intensity. researchgate.net

Table 2: Example MRM Transitions for 2-Hydroxyethylflurazepam and its Deuterated Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
2-Hydroxyethylflurazepam333.1109.1Quantifier
333.1215.1Qualifier
This compound337.1113.1Internal Standard
337.1215.1Internal Standard

Note: The specific m/z values for product ions can vary slightly between different instrument types and optimization procedures. The data presented is illustrative. The quantifier transition is typically the most abundant and stable fragment ion. thermofisher.comthermofisher.com

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of benzodiazepines due to its soft ionization nature, which typically produces intact protonated molecules. taylorandfrancis.comsciex.com The efficiency of the ionization process is highly dependent on various source parameters that must be carefully tuned. uvic.ca These parameters include the spray voltage, sheath gas temperature and flow rate, auxiliary gas flow rate, and capillary temperature. chromatographyonline.comresearchgate.net

Optimization is generally performed by infusing a solution of the analyte and systematically varying each parameter to find the settings that produce the most stable and intense signal. uvic.ca For instance, the heated ESI (H-ESI) source parameters might be set with a capillary temperature around 320 °C, a sheath gas flow of 40 units, and an auxiliary gas flow of 10 units. The spray voltage would also be optimized, for example, at 3.5 kV in positive mode. thermofisher.com The goal is to achieve efficient desolvation and ionization without causing in-source fragmentation of the analyte. lcms.cz

Optimization of Mass Spectrometric Detection Parameters for this compound
Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling and Quantification.thermofisher.comsemanticscholar.orgnih.gov

High-resolution mass spectrometry (HRMS), particularly using technologies like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and powerful approach for the analysis of 2-hydroxyethylflurazepam. thermofisher.comthermofisher.comnih.gov Unlike triple quadrupole instruments that operate in a targeted MRM mode, HRMS instruments can acquire full-scan mass spectra with high mass accuracy and resolution. thermofisher.comsemanticscholar.org

This capability allows for the retrospective analysis of data for untargeted compounds, which is a significant advantage in forensic toxicology. nih.gov For quantification, a narrow mass window (e.g., ±5 ppm) is extracted around the exact mass of the precursor ion for both 2-hydroxyethylflurazepam and its deuterated internal standard, this compound. thermofisher.com This high mass accuracy provides excellent selectivity, minimizing the potential for interferences from matrix components. semanticscholar.org HRMS methods can achieve limits of detection and quantification comparable to or even better than traditional tandem mass spectrometry methods. semanticscholar.orgresearchgate.net

Application of LC-HRMS/MS in Complex Biological Matrices

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful technique for the sensitive and selective quantification of compounds in intricate biological matrices such as blood and urine. oup.comscispace.comchromatographyonline.com The complexity of these samples often leads to matrix effects, where other endogenous components can interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal. chromatographyonline.comnih.gov

The use of this compound as an internal standard is a cornerstone of robust LC-HRMS/MS methods for quantifying 2-Hydroxyethylflurazepam. cerilliant.comoup.com Because the deuterated standard co-elutes with the native analyte and experiences similar matrix effects, it provides a reliable basis for correction, leading to enhanced accuracy and precision. nih.gov High-resolution instruments, like quadrupole-Orbitrap or time-of-flight (TOF) mass spectrometers, offer the ability to measure mass with high accuracy, enabling the confident differentiation of the target analyte from isobaric interferences—compounds that have the same nominal mass but different exact masses. oup.comnih.gov

A typical LC-HRMS/MS method involves establishing specific precursor and product ions for both the analyte and its deuterated internal standard. The instrument is set to monitor these specific transitions, a mode known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in triple quadrupole systems, or by monitoring the accurate mass of precursor and fragment ions in HRMS systems. chromatographyonline.comthermofisher.com

Table 1: Illustrative LC-HRMS/MS Parameters for 2-Hydroxyethylflurazepam and this compound
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
2-Hydroxyethylflurazepam333.0801289.0215.1
This compound337.1052293.1215.1

Data in the table is illustrative, based on typical fragmentation patterns. oup.comthermofisher.com

Strategies for Mitigating Analytical Interferences in HRMS Data Acquisition

Mitigating analytical interferences is crucial for obtaining reliable quantitative data from complex biological matrices. Several strategies are employed in conjunction with HRMS analysis:

Isotopically Labeled Internal Standards : As discussed, the use of a stable isotope-labeled internal standard like this compound is the most effective method to compensate for matrix effects and variability in extraction and instrument response. nih.gov

High-Resolution Mass Analysis : HRMS instruments can resolve the analyte signal from that of an interfering species with a very similar mass-to-charge ratio. For instance, an interference from a metabolite of another drug might have the same nominal mass as 2-Hydroxyethylflurazepam but a different exact mass, which an HRMS instrument can distinguish. oup.com

Chromatographic Separation : Effective liquid chromatography is essential to separate the analyte of interest from isomers and other interfering compounds before they enter the mass spectrometer. Optimizing the column type, mobile phase composition, and gradient can significantly reduce interferences. oup.comscispace.com

Advanced Sample Preparation : Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to clean up the sample and remove a significant portion of the matrix components (e.g., proteins, phospholipids) that can cause interference. nih.govnih.gov

Data Processing Workflows : Retrospective data analysis allows for re-interrogation of previously acquired HRMS data for new or unexpected compounds without re-running the sample. nih.govresearchgate.net Furthermore, sophisticated software can help filter out false positives by applying strict criteria for retention time, mass accuracy, and isotopic pattern matching. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Deuterated Analogs

Gas chromatography-mass spectrometry (GC-MS) is a well-established and highly reliable technique for the quantitative analysis of benzodiazepines and their metabolites. nih.govmdpi.com Similar to LC-MS, GC-MS methods rely on deuterated internal standards like this compound to ensure accuracy. biomol.comcaymanchem.comglpbio.com However, GC-MS requires analytes to be volatile and thermally stable, which often necessitates a chemical derivatization step for polar compounds like hydroxylated benzodiazepine metabolites. nih.govjfda-online.com

Chemical Derivatization Techniques for Enhanced GC-MS Performance

Chemical derivatization is a critical step in preparing many benzodiazepines for GC-MS analysis. nih.govjfda-online.com The process involves converting polar functional groups, such as the hydroxyl group in 2-Hydroxyethylflurazepam, into less polar, more volatile, and more thermally stable derivatives. This enhances chromatographic peak shape and prevents degradation in the hot GC injector and column. jfda-online.com

Common derivatization reagents for benzodiazepines include silylating agents. N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is frequently used to create tert-butyldimethylsilyl (t-BDMS) derivatives, which are known for their stability and characteristic fragmentation patterns in the mass spectrometer. nih.govresearchgate.net Both the analyte (2-Hydroxyethylflurazepam) and the internal standard (this compound) are derivatized simultaneously, ensuring that any variation in the reaction efficiency affects both compounds equally. nih.gov

Table 2: Common Derivatization Products of 2-Hydroxyethylflurazepam for GC-MS Analysis
Derivatization ReagentDerivative FormedKey Analytical Advantage
MTBSTFAt-BDMS-derivativeHigh stability, characteristic high-mass fragments
BSTFA + TMCSTMS-derivativeGood volatility, widely used
Pentafluoropropionic Anhydride (PFPA)PFP-derivativeEnhances detection for electron capture detectors

Information based on common derivatization strategies for hydroxylated compounds in GC-MS. jfda-online.comresearchgate.net

Targeted Detection and Quantification by Selected Ion Monitoring (SIM)

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode rather than the full-scan mode. scioninstruments.comthermofisher.com In SIM mode, the mass spectrometer does not scan a wide range of masses. Instead, it is programmed to detect only a few specific mass-to-charge (m/z) ratios that are characteristic of the analyte and the internal standard. thermofisher.comddmsinc.com

This targeted approach offers several key advantages:

Increased Sensitivity : By focusing the detector's dwell time on only the ions of interest, the signal-to-noise ratio is dramatically improved, allowing for the detection and quantification of very low concentrations of the analyte. scioninstruments.com

Enhanced Selectivity : SIM mode significantly reduces the chemical noise from background matrix ions, resulting in cleaner chromatograms and more reliable peak integration. scioninstruments.com

In a typical GC-SIMS method for 2-Hydroxyethylflurazepam, specific ions for the derivatized analyte and the derivatized this compound internal standard are monitored. nih.gov The selection of these ions is critical to avoid cross-contribution, where fragments from the internal standard might interfere with the quantification of the analyte, and vice versa. nih.gov Typically, one ion is chosen for quantification (quantifier ion) and one or more additional ions are monitored for confirmation (qualifier ions) to ensure the identity of the compound. nih.govddmsinc.com

Table 3: Example of Monitored Ions (m/z) in a GC-SIMS Method for t-BDMS-Derivatized 2-Hydroxyethylflurazepam
CompoundIon TypeCharacteristic Ion (m/z)
Derivatized 2-HydroxyethylflurazepamQuantifier(e.g., 389)
Derivatized 2-HydroxyethylflurazepamQualifier(e.g., 332)
Derivatized this compoundQuantifier(e.g., 393)
Derivatized this compoundQualifier(e.g., 336)

Note: The specific ions (m/z) are illustrative and depend on the exact derivative and mass spectrometer fragmentation. The mass shift of +4 Da is expected for the deuterated standard's molecular ion cluster. researchgate.net

Validation and Performance Characterization of Analytical Methods Employing 2 Hydroxyethylflurazepam D4

Assessment of Analytical Sensitivity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The analytical sensitivity of a method is defined by its ability to discriminate between small differences in analyte concentration. Key parameters for assessing this are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

In methods employing 2-Hydroxyethylflurazepam-D4, these limits are crucial for detecting low levels of 2-Hydroxyethylflurazepam, especially in forensic and clinical settings. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of benzodiazepines in wastewater reported an LOD of 0.075 ng/mL and an LOQ of 1.25 ng/mL for 2-Hydroxyethylflurazepam. oup.com Another comprehensive LC-MS/MS method for the analysis of 65 drugs and metabolites in urine established a lower limit of quantification (LLOQ) for 2-Hydroxyethylflurazepam, though the specific value was not detailed in the provided summary. hpst.cz

A high-throughput method for detecting 68 drugs in urine and serum using LC-MS/MS demonstrated excellent sensitivity, with all compounds having an LOQ of 10 ng/mL or lower. team-cag.com Similarly, a dilute-and-shoot LC-MS/MS assay for 78 drugs and metabolites in urine also established an LOQ for 2-Hydroxyethylflurazepam, highlighting the sensitivity of modern analytical techniques. typeset.io The utilization of this compound as an internal standard is integral to achieving such low detection and quantification limits by compensating for potential analytical variability. cerilliant.com

Table 1: LOD and LOQ for 2-Hydroxyethylflurazepam in Various Studies

Analytical Method Matrix LOD (ng/mL) LOQ (ng/mL) Reference
LC-MS/MS Wastewater 0.075 1.25 oup.com
LC-MS/MS Urine/Serum Not Specified ≤ 10 team-cag.com
LC-MS/MS Urine Not Specified Not Specified hpst.cztypeset.io

Evaluation of Method Accuracy, Precision, and Reproducibility

Accuracy, precision, and reproducibility are fundamental to the validation of any analytical method. europa.eu Accuracy refers to the closeness of a measured value to a known or accepted value. Precision represents the degree of agreement among a series of measurements of the same sample, often expressed as the coefficient of variation (CV). Reproducibility is the ability of a method to produce consistent results over time and in different laboratories. europa.euunimore.it

The use of this compound as an internal standard significantly contributes to the high accuracy and precision of quantitative methods for 2-Hydroxyethylflurazepam. nih.gov In a study comparing LC-MS/MS and gas chromatography-mass spectrometry (GC-MS) for benzodiazepine (B76468) analysis, the LC-MS/MS method, which utilized deuterated internal standards, demonstrated excellent accuracy and precision. nih.gov For internally prepared control samples around 100 ng/mL, the LC-MS/MS method showed an average accuracy of 105% with CVs less than 7%. nih.gov

Another comprehensive LC-MS/MS method for a suite of compounds in urine reported accuracies between 90% and 110% and CV values less than 10% for all compounds, assessed through triplicate runs on three separate days. hpst.cz A "dilute-and-shoot" LC-MS/MS assay for 78 drugs in urine also reported high precision, with intra-assay precision between 1.7% and 8.8% and inter-assay precision between 1.9% and 12.2%. oup.com These findings underscore the robustness and reliability conferred by the use of deuterated internal standards like this compound.

Table 2: Accuracy and Precision Data from Various Studies

Analytical Method Concentration Level Intra-day Accuracy (%) Inter-day Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
LC-MS/MS 100 ng/mL Not Specified 97.9 Not Specified 5.7 hpst.cz
LC-MS/MS Not Specified Not Specified Not Specified 1.7 - 8.8 1.9 - 12.2 oup.com
LC-MS/MS 100 ng/mL 105 Not Specified < 7 Not Specified nih.gov

Investigation and Mitigation of Matrix Effects in Various Biological Samples

Matrix effects, which are the alteration of analyte ionization due to co-eluting substances from the sample matrix, are a significant challenge in bioanalysis. nih.goveijppr.com These effects can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly. nih.gov

In the analysis of benzodiazepines in whole blood, matrix effects were found to be between 95% and 104% when calculated against a deuterated internal standard, indicating effective compensation. researchgate.net A "dilute-and-shoot" LC-MS/MS method for 78 drugs and metabolites in urine reported no significant matrix effect. oup.comresearchgate.net Similarly, a comprehensive LC-MS/MS method for various drug classes in urine demonstrated that the use of deuterated internal standards effectively controlled for matrix effects. hpst.cz

However, one study noted a 39% increase in the mean concentration of nordiazepam due to the suppression of its deuterated internal standard by the co-eluting 2-hydroxyethylflurazepam, highlighting that even with deuterated standards, chromatographic separation is crucial. nih.govscispace.com This underscores the importance of optimizing chromatographic conditions to separate analytes from potential interferences within the matrix. eijppr.com

Selectivity and Specificity in Multi-Analyte Quantitative Assays

Selectivity and specificity are crucial for ensuring that the analytical method can accurately measure the intended analyte without interference from other compounds in the sample. europa.eu In multi-analyte assays, where numerous compounds are measured simultaneously, the potential for interference is higher. High-resolution mass spectrometry (HRMS) offers enhanced selectivity by providing accurate mass measurements, which can help differentiate between compounds with the same nominal mass. oup.comoup.com

The use of this compound as an internal standard is common in multi-analyte panels that include a wide range of benzodiazepines and other drugs of abuse. hpst.cz For example, a method for 47 analytes from multiple drug classes was developed using HRMS, where this compound was the internal standard for 2-Hydroxyethylflurazepam. oup.com The high selectivity of LC-MS/MS, particularly when using multiple reaction monitoring (MRM), allows for the differentiation of structurally similar compounds. oup.com In one study, two SRM transitions were monitored for each analyte and one for each internal standard to ensure specificity. thermofisher.com

Despite the high selectivity of modern instrumentation, interferences can still occur. For example, the metabolite noroxycodone has been reported to interfere with the detection of dihydrocodeine. oup.comoup.com Therefore, thorough validation of selectivity is essential, which often involves analyzing blank matrix samples spiked with potential interfering substances.

Stability Studies of 2-Hydroxyethylflurazepam and its Deuterated Analog in Prepared Samples

The stability of both the analyte and its internal standard in the prepared sample is critical for ensuring accurate and reproducible results, especially when samples are not analyzed immediately. Stability studies typically evaluate the impact of storage conditions, such as temperature and time, as well as processes like freeze-thaw cycles.

A "dilute-and-shoot" LC-MS/MS assay for 78 drugs and metabolites found that all analytes in urine specimens were stable for 7 days at 4°C. oup.comresearchgate.net The product information for a certified reference material of 2-Hydroxyethylflurazepam indicates a stability of at least 3652 days when stored at -20°C. caymanchem.com While specific stability data for this compound in prepared samples is not extensively detailed in the provided search results, the general stability of benzodiazepines and their deuterated analogs under controlled conditions is well-established. The use of a stable deuterated internal standard like this compound helps to account for any minor degradation of the target analyte that might occur during sample storage and processing, as both would be expected to degrade at similar rates.

Research Applications and Significance of 2 Hydroxyethylflurazepam D4 in Analytical Research

Forensic Toxicology Investigations: Precision in the Quantitation of Benzodiazepine (B76468) Metabolites

In the field of forensic toxicology, the precise quantification of drugs and their metabolites is paramount for accurate interpretation of results. 2-Hydroxyethylflurazepam-D4 serves as a stable-labeled internal standard for the quantification of 2-hydroxyethylflurazepam, a primary metabolite of the benzodiazepine flurazepam. cerilliant.comcerilliant.comglpbio.comsigmaaldrich.combiomol.com The use of deuterated standards like this compound is crucial in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comcerilliant.comglpbio.comsigmaaldrich.combiomol.com

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. clearsynth.comaptochem.com This is because they share nearly identical chemical and physical properties with their non-labeled counterparts, the analytes of interest. aptochem.com Consequently, they co-elute during chromatography and exhibit similar ionization efficiency and extraction recovery. aptochem.comtexilajournal.com This allows for the correction of variations that can occur during sample preparation and analysis, such as matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate measurements. clearsynth.comtexilajournal.com The use of this compound, therefore, significantly improves the precision and accuracy of quantitative analyses. clearsynth.comtexilajournal.com

A variety of analytical methods have been developed for the simultaneous quantification of multiple benzodiazepines and their metabolites, including 2-hydroxyethylflurazepam, in which this compound is used as the internal standard. oup.comthermofisher.comthermofisher.com These methods are essential for a comprehensive toxicological assessment.

Analysis in Postmortem Biological Specimens

In postmortem investigations, toxicological analysis of various biological specimens is often required to determine the role of drugs in a person's death. The stability of analytes in these specimens can be a significant challenge. Studies have been conducted to evaluate the stability of numerous sedative-hypnotics, including 2-hydroxyethylflurazepam, in postmortem blood and other tissues. oup.com The use of a robust internal standard like this compound is critical in these analyses to ensure that the quantitative results are reliable, even with potential degradation of the target analyte. gtfch.org Its application helps to provide accurate data for forensic pathologists to make informed judgments.

Application in Drug Monitoring Programs and Illicit Use Detection

Drug monitoring programs are essential for ensuring patient compliance with prescribed medications and for detecting the illicit use of drugs. oup.com Urine is a common matrix for these programs due to non-invasive collection and the presence of drug metabolites. High-throughput methods using LC-MS/MS have been developed to screen for a wide array of drugs, including a large panel of benzodiazepines. thermofisher.comthermofisher.comhubspotusercontent-na1.net In these comprehensive screens, this compound is employed as an internal standard to ensure the accurate quantification of 2-hydroxyethylflurazepam. thermofisher.comthermofisher.comhubspotusercontent-na1.net This allows for the reliable monitoring of flurazepam use and the detection of its potential abuse. The detection of designer benzodiazepines is also a growing concern, and expanded analytical methods are necessary to identify their illicit use. hubspotusercontent-na1.net

Analytical Support in Clinical Toxicology Research

In clinical toxicology, the focus is often on managing patient care and understanding the toxic effects of drugs. cerilliant.comcerilliant.comsigmaaldrich.com Accurate measurement of drug and metabolite concentrations in biological fluids like urine, serum, and plasma is crucial for these purposes. cerilliant.comcerilliant.comsigmaaldrich.com this compound provides the necessary analytical support for research in this area by enabling precise quantification. clearsynth.comtexilajournal.comtexilajournal.com

Certified Reference Materials (CRMs) of this compound are available, which have been manufactured and tested to meet stringent international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comlgcstandards.com The use of these CRMs ensures that the analytical methods are metrologically valid and that the results are traceable and reliable. caymanchem.comlgcstandards.com

Quantitative Assessment for Pharmacological Research on Benzodiazepine Biotransformation

Understanding how the human body metabolizes drugs (biotransformation) is a cornerstone of pharmacology. Research in this area relies on accurate analytical methods to measure the parent drug and its metabolites over time. This compound is instrumental in studies investigating the biotransformation of flurazepam. thermofisher.com By serving as an internal standard, it allows for the precise measurement of 2-hydroxyethylflurazepam, a key metabolite, in various biological matrices. medchemexpress.com This data is vital for characterizing the metabolic pathways of flurazepam and understanding its pharmacokinetic profile.

Contributions to Pharmacokinetic and Metabolic Pathway Elucidation Studies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs, are fundamental to drug development and clinical practice. The elucidation of metabolic pathways is a key component of these studies.

In Vitro Studies Using Cellular and Subcellular Systems

In vitro studies using systems like human liver microsomes are a valuable tool for investigating drug metabolism without the complexities of a whole organism. ojp.gov These systems contain the enzymes responsible for drug biotransformation. In such studies aimed at identifying the metabolites of drugs like flurazepam, this compound can be used as an internal standard to accurately quantify the formation of 2-hydroxyethylflurazepam. ojp.gov This allows researchers to identify the specific enzymes involved in the metabolic pathway and to understand the rate of metabolite formation. This information is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response.

Non-Clinical In Vivo Pharmacokinetic Investigations of Flurazepam Metabolites

This compound, a deuterated analog of a primary flurazepam metabolite, serves as a critical internal standard in non-clinical in vivo pharmacokinetic studies. Its use is essential for the accurate quantification of flurazepam and its metabolites in biological matrices, such as plasma and urine. cerilliant.com The stability of the deuterium (B1214612) label ensures that this compound mimics the behavior of the non-labeled metabolite, 2-hydroxyethylflurazepam, during extraction and analysis without being mistaken for the actual metabolite. caymanchem.comcaymanchem.com

In a study investigating the blood levels and elimination kinetics of flurazepam and its major metabolites, researchers administered 60 mg of flurazepam to ten volunteers. nih.gov The study identified hydroxyethylflurazepam (B1201915) and desalkylflurazepam as the key metabolites for confirming prior flurazepam use. nih.gov A key finding was that the maximum blood concentration of unconjugated hydroxyethylflurazepam was only about one-third of the concentration observed after enzymatic splitting of its glucuronide conjugate, highlighting the importance of hydrolysis in accurately determining the total amount of this metabolite. nih.govebi.ac.uk

The research also revealed a distinct time-dependent pattern of flurazepam and its metabolites in the blood over a 24-hour period following a single dose. nih.gov This pattern, influenced by the different half-lives of formation and elimination, allows for estimations of the time elapsed between drug ingestion and blood sampling. nih.gov Furthermore, the accumulation of desalkylflurazepam was found to be indicative of the dosage or previous multiple dosing. nih.gov The study also noted that the excretion of the corresponding hydroxyethylflurazepam glucuronide in urine was detectable in parallel with the rise in blood concentrations of the metabolites. nih.gov

Methodologies for the determination of flurazepam and its metabolites in human plasma have been developed using techniques like gas chromatography-electron capture negative chemical ionization mass spectrometry. acs.org The use of deuterated internal standards, such as this compound, is a common practice in these analytical methods to ensure accuracy and precision. scispace.comnih.govnyc.gov

Table 1: Key Pharmacokinetic Parameters of Flurazepam and its Metabolites

CompoundMajor Metabolite(s)Primary Route of ExcretionKey Findings from in vivo studies
FlurazepamHydroxyethylflurazepam, DesalkylflurazepamUrine (primarily as conjugated metabolites) drugbank.comTime-dependent concentration patterns in blood can indicate time of ingestion. nih.gov
2-Hydroxyethylflurazepam-Urine (as glucuronide conjugate) nih.govdrugbank.comMaximum unconjugated blood concentration is significantly lower than the conjugated form. nih.gov
Desalkylflurazepam-Urine drugbank.comAccumulation can suggest the administered dose or multiple dosing history. nih.gov

Standardization of Analytical Procedures through Inter-laboratory Studies

This compound plays a crucial role in the standardization of analytical procedures for benzodiazepine testing, particularly in the context of inter-laboratory studies. As a certified reference material (CRM), it provides a benchmark for ensuring the accuracy, consistency, and comparability of results across different laboratories. caymanchem.comlgcstandards.com The use of such stable isotope-labeled internal standards is a cornerstone of robust analytical method development and validation in forensic and clinical toxicology. cerilliant.com

Inter-laboratory proficiency testing programs are essential for quality assurance in analytical laboratories. In these programs, participating labs analyze the same set of samples containing known concentrations of target analytes. The use of a common internal standard, like this compound, is critical for minimizing variability arising from differences in instrumentation, extraction procedures, and other analytical parameters. nih.gov

For example, a study comparing patient sample testing results between a new in-house LC-MS-MS method and a reference laboratory's methods demonstrated largely consistent results for various drug classes, including benzodiazepines. scispace.com Such comparisons are vital for validating new analytical procedures and ensuring they meet the required standards of accuracy and reliability. The use of deuterated internal standards helps to control for matrix effects, which can vary between samples and analytical systems. ebi.ac.uk

The development of comprehensive analytical methods for a wide range of drugs, including benzodiazepines, often involves the use of a panel of deuterated internal standards to ensure accurate quantification. lcms.cz For instance, a method for the analysis of 78 drugs and metabolites in urine utilized this compound as the internal standard for the quantification of 2-Hydroxyethylflurazepam. scispace.com The validation of such methods includes assessing linearity, precision, accuracy, and potential interferences. scispace.com

In another study focused on identifying novel opioid interferences, this compound was used as the internal standard for its corresponding analyte in a high-resolution mass spectrometry method. oup.com This highlights the importance of well-characterized internal standards in developing highly specific and selective analytical methods that can distinguish between structurally similar compounds and their metabolites.

The availability of certified reference materials for this compound from various suppliers, complete with certificates of analysis, ensures that laboratories have access to a reliable and traceable standard for their analytical work. sigmaaldrich.com This is fundamental for achieving harmonization of analytical results and maintaining high standards of quality in forensic and clinical testing.

Table 2: Application of this compound in Analytical Method Validation

Analytical MethodPurposeRole of this compoundKey Validation Parameters
LC-MS/MSQuantification of 78 drugs and metabolites in urineInternal standard for 2-Hydroxyethylflurazepam scispace.comLinearity, precision, accuracy, stability, matrix effect scispace.com
High-Resolution MSIdentification of novel opioid interferencesInternal standard for 2-Hydroxyethylflurazepam oup.comAccurate mass, retention time, MS/MS spectrum oup.com
GC-MSQuantification of benzodiazepines in blood and urineGeneral use of deuterated internal standards for calibration nyc.govnih.govFive-point calibration curve, selected ion monitoring nih.gov

Emerging Challenges and Future Directions in the Application of 2 Hydroxyethylflurazepam D4

Addressing Isomeric Interferences in Benzodiazepine (B76468) Analysis

The structural similarity among various benzodiazepines and their metabolites presents a significant analytical challenge due to isomeric interferences. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, compounds with the same mass-to-charge ratio (m/z) can be difficult to distinguish, potentially leading to inaccurate quantification. chromatographytoday.com The use of high-efficiency solid-core columns can help resolve these chromatographic interferences. chromatographytoday.com

A notable example of interference involves the separation of isomeric pairs like meclonazepam (B1676132) and methylclonazepam, as well as α-hydroxyalprazolam and 4-hydroxyalprazolam, which can be achieved without a chiral column. uakron.edu However, challenges remain, such as the co-elution of 3-hydroxyflunitrazepam (B1202678) and methylclonazepam, which share identical retention times and prevent individual quantification if present in the same sample. uakron.edu Furthermore, some deuterated internal standards can interfere with the quantification of other analytes. For example, clonazepam-D4 has been found to interfere with the analysis of lorazepam, necessitating the use of a surrogate internal standard in such cases.

In a comparative study of LC-MS/MS and gas chromatography-mass spectrometry (GC-MS), a 39% increase in the mean concentration of nordiazepam was observed with LC-MS/MS. nih.gov This was attributed to the suppression of the deuterated internal standard's ion by the flurazepam metabolite, 2-hydroxyethylflurazepam. nih.gov Such instances underscore the importance of careful method development and validation to identify and mitigate potential interferences. High-resolution mass spectrometry (HRMS) can also be a valuable tool for identifying previously unknown interferences. oup.com

Advancement of Automated Sample Preparation Techniques for High-Throughput Quantitative Analysis

One approach involves a simple "dilute-and-shoot" method where urine samples are clarified, diluted with an internal standard reagent, and directly injected into the LC-MS/MS system. nih.govspringernature.com This method has been successfully used for the semi-quantitative analysis of a large panel of benzodiazepines. nih.govspringernature.com For more complex matrices or when lower detection limits are required, automated solid-phase extraction (SPE) is often employed. On-line SPE-LC-MS/MS workflows integrate sample cleanup directly with the analytical instrument, providing a fully automated process. nih.gov Turbulent flow chromatography is another technique used for rapid online extraction prior to LC-MS analysis. nih.gov

Automated liquid handlers can be utilized to perform the entire extraction process, from scanning barcoded sample vials to adding internal standards and reagents, and transferring the final extract for analysis. phytronix.com These automated systems, such as those featuring two independent channels for sample preparation and liquid chromatography, can significantly increase the throughput of forensic toxicology laboratories and reduce the cost per analysis. thermofisher.com For instance, a method using four autosamplers coupled to a single tandem mass spectrometer allowed for the analysis of 1152 samples in under 12 hours. acs.org

The table below summarizes various automated sample preparation techniques used for benzodiazepine analysis:

Technique Description Advantages Reference(s)
Dilute-and-Shoot Urine sample is clarified, diluted with internal standard, and injected directly into the LC-MS/MS.Fast, simple, high-throughput. nih.govspringernature.com
Automated SPE Solid-phase extraction is performed using an automated system, often with µElution plates for rapid extraction.Efficient cleanup, suitable for complex matrices, can be fully automated.
On-line SPE-LC-MS/MS SPE is integrated directly with the LC system for automated sample cleanup and injection.Fully automated, high-throughput, reduced manual intervention. nih.gov
Turbulent Flow Chromatography Used for rapid online extraction of analytes from the sample matrix prior to LC-MS analysis.Fast online extraction. nih.gov
Automated Liquid Handling Robotic systems perform all steps of the sample preparation, from sample transfer to reagent addition.High-throughput, reduced human error, improved reproducibility. phytronix.com

Strategies for Expanding Analytical Panels to Include Novel Benzodiazepine Analogs

The continuous emergence of novel psychoactive substances (NPS), including designer benzodiazepines, necessitates the constant updating and expansion of analytical panels. ki.sevirginia.edu These new analogs are often created to circumvent existing drug laws and may not be detected by standard screening methods. virginia.edu Consequently, toxicology laboratories face the challenge of developing and validating methods for an ever-growing list of compounds. oup.comnih.gov

A primary strategy for expanding analytical panels is the use of LC-MS/MS and high-resolution mass spectrometry (HRMS). ki.se HRMS, in particular, offers the advantage of full-scan data acquisition, creating a digital record of the sample that can be retrospectively analyzed for new analytes without re-injection. ki.sesciex.com This is a significant benefit when new designer benzodiazepines appear on the market.

When adding a new analyte to an existing panel, if a reference standard is available, it can be infused into the mass spectrometer to optimize detection parameters and determine its retention time. news-medical.net If it is compatible with the existing chromatographic method and shows good extraction recovery, it can be incorporated into the panel. news-medical.net

The selection of which designer benzodiazepines to include in a panel is often guided by literature reports, prevalence data from law enforcement and public health agencies, and the specific needs of the laboratory. news-medical.net In some cases, samples that screen positive by immunoassay but are negative in traditional confirmation methods are re-analyzed using an expanded panel, which has led to the identification of novel benzodiazepines in a significant percentage of cases. oup.comnih.gov The development of comprehensive panels that include both traditional and designer benzodiazepines is crucial for accurate toxicological assessment. news-medical.net

Development of Integrated Analytical Platforms for Enhanced Detection Capabilities

To meet the challenges of modern toxicological analysis, there is a trend towards the development of integrated analytical platforms that combine advanced separation techniques with highly sensitive and selective detection technologies. These platforms aim to provide comprehensive screening and quantification of a wide range of compounds in a single analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of these integrated platforms for benzodiazepine analysis. nih.govnih.gov Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have enabled shorter run times, lower solvent consumption, and improved resolution and sensitivity compared to traditional HPLC. nih.gov When coupled with a tandem mass spectrometer, UHPLC-MS/MS provides a powerful tool for the detection and quantification of benzodiazepines and their metabolites, even at low concentrations. nih.gov

High-resolution mass spectrometry (HRMS) is increasingly being integrated into these platforms. ki.se HRMS provides accurate mass measurements, which can aid in the identification of unknown compounds and reduce the likelihood of false positives. msacl.org Data-independent acquisition strategies, such as SWATH® acquisition, allow for the collection of MS and MS/MS data on all detectable compounds in a sample, creating a permanent digital record that can be retrospectively interrogated for new analytes. sciex.com

The integration of automated sample preparation systems, as discussed in the previous section, further enhances the capabilities of these platforms by increasing throughput and reducing turnaround times. thermofisher.comphytronix.com The combination of automated sample preparation, rapid UHPLC separation, and sensitive MS/MS or HRMS detection creates a powerful and efficient workflow for comprehensive benzodiazepine analysis.

Q & A

Q. How should researchers statistically analyze inter-laboratory variability for this compound quantification?

  • Methodology : Perform a collaborative study across 3+ labs using ANOVA to assess between-lab variance. Report Horwitz ratios (HorRat ≤2.0) and use Bland-Altman plots to visualize bias. Include proficiency testing materials (e.g., LGC CRMs) as controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.